molecular formula C21H18N2O7S B5085902 dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5085902
M. Wt: 442.4 g/mol
InChI Key: QPUZTCGJHZZWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a useful research compound. Its molecular formula is C21H18N2O7S and its molecular weight is 442.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.08347209 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically follows established protocols that ensure the formation of the desired product with high purity. The crystal structure of the compound has been elucidated, revealing a monoclinic symmetry with specific lattice parameters (a = 8.068(2) Å, b = 9.679(2) Å, c = 16.961(3) Å) and a melting point of approximately 377 K .

The molecular formula is C14H11N O6, and the compound features a complex arrangement that includes an isoindole moiety and a cyclopentathiophene structure. The presence of multiple functional groups contributes to its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges .

The biological activity is believed to be mediated through the modulation of several key signaling pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in treated cells, thereby inhibiting their proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been noted in treated cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
    • : The compound exhibits promising anticancer activity and warrants further investigation in vivo.
  • Study on Hepatocellular Carcinoma (HCC) :
    • Objective : To assess its effects on liver cancer cells.
    • Findings : The compound induced apoptosis in HCC cells through mitochondrial pathways.
    • : It may serve as a lead compound for developing new therapeutic agents against liver cancer .

Table of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerMCF-7IC50 = 10 µM after 48 hours
Apoptosis InductionHepG2Increased caspase activity
Cell Cycle ArrestMCF-7G1 phase arrest
ROS GenerationVariousElevated ROS levels

Properties

IUPAC Name

dimethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7S/c1-29-20(27)12-7-8-13-15(12)16(21(28)30-2)17(31-13)22-14(24)9-23-18(25)10-5-3-4-6-11(10)19(23)26/h3-6,12H,7-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUZTCGJHZZWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.